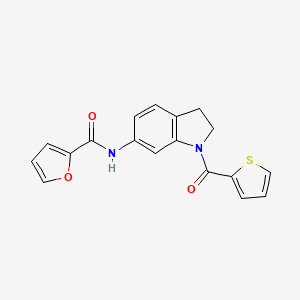
N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide
Overview
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a thiophene ring, an indole moiety, and a furan ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Vilsmeier-Haack reaction, where a formyl group is added to the thiophene ring using DMF and POCl3.
Coupling Reactions: The final step involves coupling the thiophene-2-carbonyl group with the indole moiety and subsequently attaching the furan-2-carboxamide group through amide bond formation.
Chemical Reactions Analysis
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Thiophene-2-carboxamide: Exhibits antimicrobial and antiviral activities.
Furan-2-carboxamide: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLVSGNMURDPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209242.png)
![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)
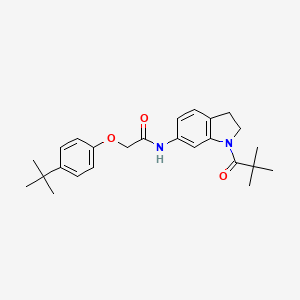
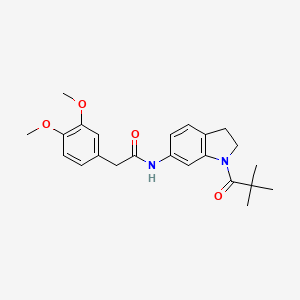

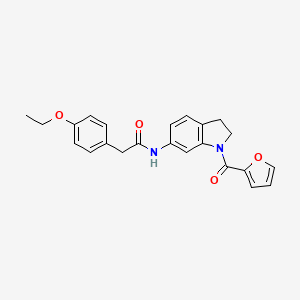
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209290.png)
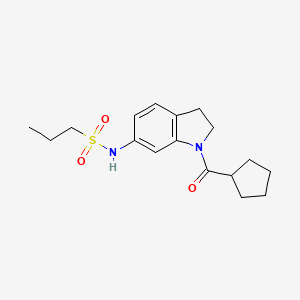
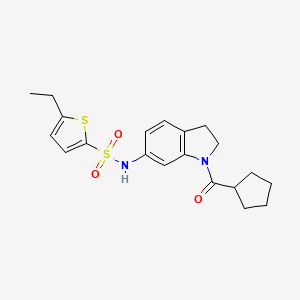
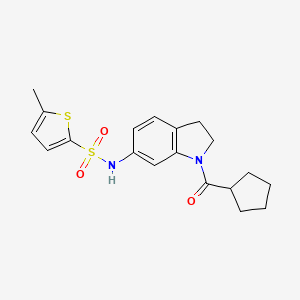
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3209317.png)
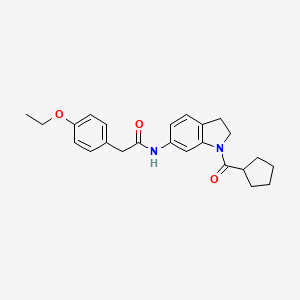

![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209359.png)
